molecular formula C23H21N5O2 B2734013 1-methyl-3-phenyl-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)-1H-pyrazole-5-carboxamide CAS No. 1206989-62-9

1-methyl-3-phenyl-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)-1H-pyrazole-5-carboxamide

Cat. No. B2734013
CAS RN: 1206989-62-9
M. Wt: 399.454
InChI Key: WJOURDNDTYIMEV-UHFFFAOYSA-N
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Description

1-methyl-3-phenyl-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C23H21N5O2 and its molecular weight is 399.454. The purity is usually 95%.
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Scientific Research Applications

Further Studies on Pyrazole Derivatives

Researchers have explored various synthetic pathways and reactions involving pyrazole derivatives. For example, the synthesis of ethyl 3-amino-5-phenylpyrazole-4-carboxylate derivatives has been diazotized and coupled with different reagents to afford pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles, with detailed mechanisms discussed (Ghozlan, Abdelrazek, Mohammed, & Azmy, 2014).

Synthesis and Biological Evaluation

A novel series of pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. This research highlights the potential therapeutic applications of these compounds and discusses the structure-activity relationships (Rahmouni et al., 2016).

Innovative Synthetic Routes

New routes to the synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles have been developed, showing remarkable activity against avian influenza virus. This study underscores the importance of these compounds in antiviral research (Hebishy, Salama, & Elgemeie, 2020).

Antifungal and Antimicrobial Activities

Some pyrazolopyridines have been synthesized using microwave-assisted synthesis, demonstrating significant antioxidant, antitumor, and antimicrobial activities. This highlights the potential of pyrazole derivatives in developing new treatments for various diseases (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013).

Synthesis of Carboxamide Derivatives

The synthesis and characterization of carboxamide derivatives of benzo[b][1,6]naphthyridines have shown potent cytotoxic activities against several cancer cell lines, demonstrating the therapeutic potential of these compounds in oncology (Deady et al., 2003).

properties

IUPAC Name

2-methyl-5-phenyl-N-[2-(6-phenylpyridazin-3-yl)oxyethyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O2/c1-28-21(16-20(27-28)18-10-6-3-7-11-18)23(29)24-14-15-30-22-13-12-19(25-26-22)17-8-4-2-5-9-17/h2-13,16H,14-15H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJOURDNDTYIMEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NCCOC3=NN=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.